6-Chloro-2-phenylpyrimidine-4-carbonitrile
Overview
Description
6-Chloro-2-phenylpyrimidine-4-carbonitrile is a heterocyclic compound belonging to the pyrimidine class. It has the molecular formula C11H6ClN3 and a molecular weight of 215.64 g/mol . This compound is characterized by the presence of a chloro group at the 6-position, a phenyl group at the 2-position, and a carbonitrile group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenylpyrimidine-4-carbonitrile typically involves the reaction of 2-phenylpyrimidine-4-carbonitrile with a chlorinating agent. One common method is the use of phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:
2-phenylpyrimidine-4-carbonitrile+POCl3→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of pyrimidine amines.
Scientific Research Applications
6-Chloro-2-phenylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenyl groups contribute to its binding affinity and specificity. The compound can act as an inhibitor or activator of enzymatic pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine-4-carbonitrile: Lacks the chloro group at the 6-position.
6-Chloro-4-methylpyrimidine-2-carbonitrile: Contains a methyl group at the 4-position instead of a phenyl group.
6-Chloro-2-methylpyrimidine-4-carbonitrile: Contains a methyl group at the 2-position instead of a phenyl group.
Uniqueness
6-Chloro-2-phenylpyrimidine-4-carbonitrile is unique due to the combination of its chloro, phenyl, and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-chloro-2-phenylpyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-10-6-9(7-13)14-11(15-10)8-4-2-1-3-5-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWOWLLJBPBBLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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